4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol
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Description
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.263. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Complexation Studies
4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol has been involved in the synthesis of complex molecular structures, particularly in the creation of mono- and binuclear molybdenum and tungsten complexes. The research by Das et al. (1993) on mono- and binuclear complexes emphasizes the role of asymmetric bridging ligands, like this compound, in affecting metal-metal interactions. The study demonstrates the synthesis of new monodentate ligands leading to the formation of 17-electron complexes, which are crucial for understanding the electrochemical properties and interactions within these complex molecular assemblies (Das et al., 1993).
Tautomerism and Molecular Structure Analysis
The compound has also been a subject of study in the analysis of tautomerism within NH-pyrazoles. Cornago et al. (2009) investigated the annular tautomerism of curcuminoid NH-pyrazoles, where this compound served as a structural component. The research provides insights into the molecular structure and tautomerism in solution and solid states through X-ray crystallography and NMR spectroscopy, highlighting the importance of such compounds in understanding molecular behavior and stability (Cornago et al., 2009).
Antioxidant Activity Analysis
Moreover, the antioxidant activity of phenolic compounds, which includes derivatives of this compound, has been extensively researched. Chen et al. (2020) explored the structure-antioxidant activity relationship of various phenolic acids, shedding light on how functional groups like methoxy and phenolic hydroxyl groups enhance antioxidant activities. Such studies are crucial for developing antioxidants with improved efficacy and understanding the underlying mechanisms of their activity (Chen et al., 2020).
Fluorescent pH Sensor Development
Research on developing fluorescent pH sensors also incorporates this compound. Yang et al. (2013) designed a heteroatom-containing organic fluorophore that exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), demonstrating the compound's potential in creating sensors for detecting acidic and basic organic vapors. Such applications highlight the versatility of this compound in developing advanced sensing technologies (Yang et al., 2013).
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-10-12(4-5-13(14)16)3-2-11-6-8-15-9-7-11/h2-10,16H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIKWQDEXHMVOS-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.